molecular formula C10H9N3OS B12716793 (1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro- CAS No. 139605-56-4

(1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro-

Cat. No.: B12716793
CAS No.: 139605-56-4
M. Wt: 219.27 g/mol
InChI Key: AFDGSSYOMVDLLR-UHFFFAOYSA-N
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Description

(1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro- is a heterocyclic compound that contains both triazine and benzothiazine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazine and benzothiazine rings through cyclization reactions.

    Condensation Reactions: Condensation of appropriate amines and aldehydes or ketones to form the desired heterocyclic structure.

    Oxidation and Reduction: Specific oxidation or reduction steps to achieve the correct oxidation state of the compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro- may be used as a building block for the synthesis of more complex molecules.

Biology

In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic applications, such as drug candidates for various diseases.

Industry

In industry, these compounds may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro- would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazines: Compounds containing the benzothiazine ring.

    Triazines: Compounds containing the triazine ring.

    Other Heterocycles: Compounds with similar heterocyclic structures.

Uniqueness

The uniqueness of (1,2,4)Triazino(3,4-c)(1,4)benzothiazin-2(1H)-one, 3,5-dihydro- lies in its specific combination of triazine and benzothiazine rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

139605-56-4

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzothiazin-2-one

InChI

InChI=1S/C10H9N3OS/c14-10-5-13-7-3-1-2-4-8(7)15-6-9(13)11-12-10/h1-4H,5-6H2,(H,12,14)

InChI Key

AFDGSSYOMVDLLR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C2N1C3=CC=CC=C3SC2

Origin of Product

United States

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